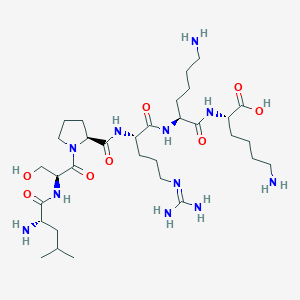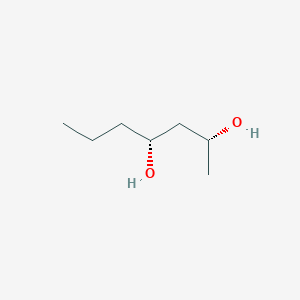
(2R,4R)-Heptane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-Heptane-2,4-diol is a chiral diol with the molecular formula C7H16O2 It is characterized by two hydroxyl groups attached to the second and fourth carbon atoms of a heptane chain, with both hydroxyl groups in the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-Heptane-2,4-diol can be achieved through several methods. One common approach involves the diastereoselective reduction of heptane-2,4-dione using chiral catalysts or reagents. For instance, the reduction can be performed using a ketoreductase enzyme, which provides high stereoselectivity under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: (2R,4R)-Heptane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products:
Oxidation: Heptane-2,4-dione.
Reduction: Heptane.
Substitution: 2,4-dihaloheptane or 2,4-diaminoheptane.
Aplicaciones Científicas De Investigación
(2R,4R)-Heptane-2,4-diol has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mecanismo De Acción
The mechanism by which (2R,4R)-Heptane-2,4-diol exerts its effects involves its interaction with specific molecular targets. For example, in enzymatic reactions, the compound acts as a substrate for ketoreductase enzymes, which catalyze the reduction of carbonyl groups to hydroxyl groups. This process involves the transfer of protons and electrons, facilitated by cofactors such as NADH .
Comparación Con Compuestos Similares
- (2R,4R)-Pentanediol
- (2S,4S)-Heptane-2,4-diol
- (2R,4S)-Heptane-2,4-diol
Comparison:
(2R,4R)-Heptane-2,4-diol vs. (2R,4R)-Pentanediol: Both compounds are chiral diols, but this compound has a longer carbon chain, which may affect its physical properties and reactivity.
This compound vs. (2S,4S)-Heptane-2,4-diol: The difference in stereochemistry can lead to variations in biological activity and interaction with chiral environments.
This compound vs. (2R,4S)-Heptane-2,4-diol: The presence of different stereoisomers can result in distinct chemical and physical properties, influencing their use in synthesis and applications.
Propiedades
Número CAS |
918819-72-4 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
(2R,4R)-heptane-2,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(9)5-6(2)8/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
XVEOUOTUJBYHNL-RNFRBKRXSA-N |
SMILES isomérico |
CCC[C@H](C[C@@H](C)O)O |
SMILES canónico |
CCCC(CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


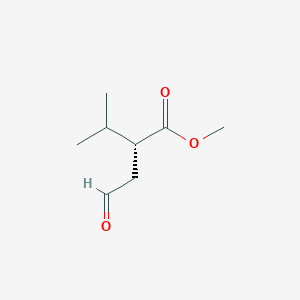
![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)
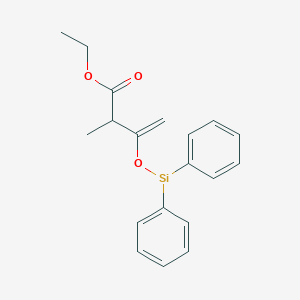
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol](/img/structure/B12623569.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
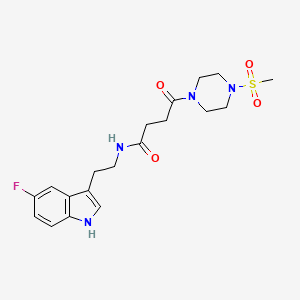
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)

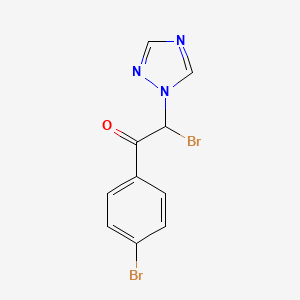
![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
